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molecular formula C9H6OS2 B8660940 3-Thiophen-2-ylthiophene-2-carbaldehyde

3-Thiophen-2-ylthiophene-2-carbaldehyde

Cat. No. B8660940
M. Wt: 194.3 g/mol
InChI Key: KPHFZMIXHZHJPI-UHFFFAOYSA-N
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Patent
US07053101B2

Procedure details

To a stirring solution of 3-bromo-thiophene-2-carbaldehyde (0.120 g, 0.6 mmol) and 2-thiopheneboronic acid (0.134 g, 0.75 mmol) in 1,2-dimethoxyethane (4.0 ml) under argon was added sodium bicarbonate solution (1.0 M, 3.0 ml). Tetrakis(triphenylphosphine) palladium (0) (0.022 g, 0.02 mmol) was then added to the reaction mixture. The solution was heated under reflux for 24 hrs, then was extracted with ethyl acetate three times. The combined organic layers were dried over MgSO4. The solvent was evaporated to yield [2,3′]bithiophenyl-2′-carbaldehyde as a colorless oil which was used directly in next step, without further purification.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.022 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1B(O)O.C(=O)(O)[O-].[Na+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[O:8] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
BrC1=C(SC=C1)C=O
Name
Quantity
0.134 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
3 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.022 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hrs
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(SC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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